molecular formula C8H14ClF2N B1430884 {6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride CAS No. 1638765-23-7

{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride

Cat. No. B1430884
M. Wt: 197.65 g/mol
InChI Key: SENGGMYKHCCNQY-UHFFFAOYSA-N
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Description

“{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1638765-23-7 . It has a molecular weight of 197.66 . The IUPAC name for this compound is (6,6-difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride” is 1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)1-6(2-7)3-11;/h6H,1-5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Synthesis of Building Blocks for Drug Discovery

A significant application of 6,6-Difluorospiro[3.3]heptane derivatives is in the synthesis of novel building blocks for drug discovery. Olifir et al. (2020) developed a methodology for constructing the 6,6-difluorospiro[3.3]heptane scaffold, which is a conformationally restricted isostere of gem-difluorocycloalkanes. This methodology enabled the synthesis of a large array of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks on a multigram scale. This advancement is significant for the development of new medicinal compounds (Olifir et al., 2020).

2. Molecular Structure Analysis in Drug Design

Cyclobutane diamines, closely related to difluorospiro[3.3]heptane, have been identified as promising sterically constrained diamine building blocks in drug discovery. Radchenko et al. (2010) developed methods to synthesize Boc-monoprotected derivatives of cyclobutane diamines. The study of these compounds' molecular structures can provide insights into the design of new drugs, as these structures are among the constituents of commercially available drugs (Radchenko et al., 2010).

3. Exploration in Coordination Chemistry

The field of coordination chemistry has explored compounds structurally similar to 6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride. For instance, Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other ligands. These complexes were studied for their photocytotoxic properties and cellular imaging applications, showcasing the potential of similar compounds in medical imaging and cancer treatment (Basu et al., 2014).

4. Application in Polymer Chemistry

The synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines, which are structurally related to difluorospiro[3.3]heptane derivatives, demonstrate their use in polymer chemistry. Kwon et al. (2015) reported that these complexes efficiently initiated the ring-opening polymerization of rac-lactide, leading to heterotactic polylactide. This research indicates the potential application of difluorospiro[3.3]heptane derivatives in developing new materials and polymers (Kwon et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2,2-difluorospiro[3.3]heptan-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)1-6(2-7)3-11;/h6H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENGGMYKHCCNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride

CAS RN

1638765-23-7
Record name Spiro[3.3]heptane-2-methanamine, 6,6-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6,6-difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride
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{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride
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{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride
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{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride
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{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride
Reactant of Route 6
{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride

Citations

For This Compound
1
Citations
OS Olifir, AV Chernykh, AV Dobrydnev… - European journal of …, 2021 - Wiley Online Library
A convenient methodology for constructing 6,6‐difluorospiro[3.3]heptane scaffold – a conformationally restricted isoster of gem‐difluorocycloalkanes – is developed. A large array of …

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